

Azido-PEG4-Thiol: A Versatile Linker for Advanced PROTAC Design

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Compound of Interest		
Compound Name:	Azido-PEG4-Thiol	
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In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Central to the efficacy of these heterobifunctional molecules is the linker element, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of available linkers, **Azido-PEG4-Thiol** has emerged as a particularly valuable tool for researchers and drug development professionals. This in-depth technical guide elucidates the core features of **Azido-PEG4-Thiol**, providing quantitative data, detailed experimental protocols, and visual diagrams to empower the design of next-generation protein degraders.

Core Attributes of Azido-PEG4-Thiol

Azido-PEG4-Thiol is a bifunctional polyethylene glycol (PEG) linker characterized by a terminal azide group (-N₃) and a thiol group (-SH) separated by a flexible four-unit PEG chain. This unique architecture imparts several key advantages in PROTAC synthesis and function. The PEG component enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, a critical factor for improving cell permeability and overall bioavailability.[1] [2] The flexibility of the PEG chain allows for optimal spatial orientation of the two ligands, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2]

Physicochemical Properties



A clear understanding of the physicochemical properties of **Azido-PEG4-Thiol** is essential for its effective implementation in PROTAC design. The following table summarizes its key quantitative data.

Property	Value	Reference
Chemical Formula	C10H21N3O4S	MedChemExpress
Molecular Weight	279.36 g/mol	MedChemExpress
CAS Number	2720615-82-5	MedChemExpress
Appearance	Colorless to light yellow oil	MedChemExpress
Solubility	Soluble in water, DMSO, and ethanol	Various Supplier Data

Dual Reactivity for Versatile PROTAC Synthesis

The power of **Azido-PEG4-Thiol** lies in its orthogonal reactive handles, the azide and thiol groups, which enable two of the most robust and widely used bioconjugation strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and thiol-maleimide Michael addition.

Azide Group: A Gateway for Click Chemistry

The azide moiety of **Azido-PEG4-Thiol** allows for its efficient and specific reaction with alkynefunctionalized molecules via CuAAC. This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal method for the final assembly of a PROTAC molecule.[3]

Thiol Group: Enabling Thiol-Maleimide Ligation

The terminal thiol group provides a reactive handle for conjugation with maleimide-functionalized molecules. This Michael addition reaction is highly specific for thiols at neutral pH, forming a stable thioether bond. This strategy is frequently employed to attach the linker to a ligand bearing a maleimide group.



Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving **Azido-PEG4-Thiol** in the synthesis of a PROTAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized protein of interest (POI) ligand to **Azido-PEG4-Thiol**.

Materials:

- · Alkyne-functionalized POI ligand
- Azido-PEG4-Thiol
- Copper(II) sulfate (CuSO₄)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Solvent (e.g., DMSO/water mixture)

Procedure:

- Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO.
- Prepare a stock solution of Azido-PEG4-Thiol in DMSO.
- Prepare a stock solution of CuSO₄ in water.
- Prepare a fresh stock solution of sodium ascorbate in water.
- Prepare a stock solution of THPTA in water.



- In a reaction vessel, combine the alkyne-functionalized POI ligand and a slight molar excess of Azido-PEG4-Thiol in the chosen solvent system.
- Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.
- Initiate the reaction by adding the sodium ascorbate solution.
- Allow the reaction to proceed at room temperature for 1-4 hours, monitoring progress by LC-MS.
- Upon completion, the resulting POI-ligand-linker conjugate can be purified by preparative HPLC.

Protocol 2: Thiol-Maleimide Ligation

This protocol outlines the conjugation of a maleimide-functionalized E3 ligase ligand to the thiol group of the POI-ligand-linker conjugate produced in Protocol 1.

Materials:

- POI-ligand-(Azido-PEG4-Thiol) conjugate
- Maleimide-functionalized E3 ligase ligand
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
- Solvent (e.g., DMSO)

Procedure:

- Dissolve the POI-ligand-(Azido-PEG4-Thiol) conjugate in the reaction buffer.
- Dissolve the maleimide-functionalized E3 ligase ligand in a minimal amount of DMSO.
- Add the solution of the maleimide-functionalized E3 ligase ligand to the solution of the POIligand-linker conjugate with gentle mixing. A 1.1 to 1.5 molar excess of the maleimide compound is typically used.

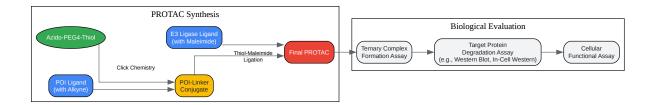


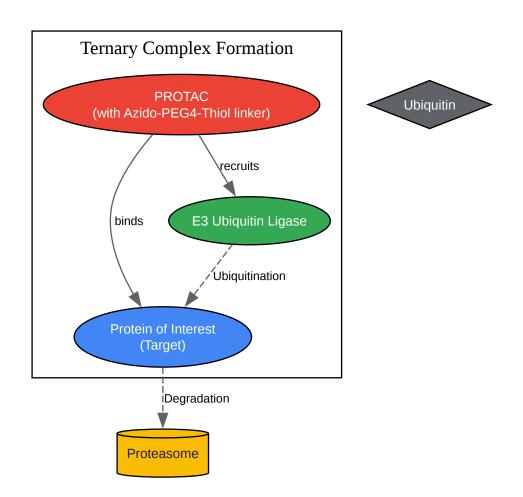
- Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C, protected from light.
- Monitor the reaction progress by LC-MS.
- Upon completion, the final PROTAC molecule can be purified by preparative HPLC.

Visualizing the PROTAC Workflow and Mechanism

To further clarify the role of **Azido-PEG4-Thiol** in PROTAC development, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the general mechanism of action of the resulting PROTAC.







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